Product packaging for 2-(Methylthio)-1-(4-pyridinyl)ethanone(Cat. No.:)

2-(Methylthio)-1-(4-pyridinyl)ethanone

Cat. No.: B13731311
M. Wt: 167.23 g/mol
InChI Key: GNBPAYQJFADJDZ-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Containing Organic Compounds

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, with the pyridine ring being a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the six-membered aromatic ring imparts unique chemical properties to these compounds, including basicity and a different reactivity profile compared to their carbocyclic analog, benzene.

2-(Methylthio)-1-(4-pyridinyl)ethanone incorporates this essential pyridine core, which significantly influences its chemical behavior. The pyridine ring can act as a hydrogen bond acceptor and can participate in various chemical transformations, making it a valuable component in the design of biologically active molecules. The substitution pattern on the pyridine ring is crucial in fine-tuning the electronic and steric properties of the molecule, thereby modulating its reactivity and potential biological activity. In this context, the 4-pyridinyl isomer has a distinct electronic distribution that directs its reactivity in subsequent synthetic steps.

Significance as a Methylthio-Substituted Ethanone (B97240) Scaffold in Organic Synthesis

The ethanone moiety of this compound provides a reactive handle for a variety of chemical transformations. More specifically, the presence of a methylthio group at the alpha-position to the carbonyl group (an α-methylthio ketone) offers unique synthetic advantages.

The methylthio group can be readily transformed into other functional groups, or it can be removed under specific conditions. This versatility makes the methylthio-substituted ethanone scaffold a valuable building block in organic synthesis. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as a good leaving group in elimination or substitution reactions. Furthermore, the α-protons are acidic and can be removed to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions.

The strategic placement of the methylthio group provides a latent functionality that can be unmasked or transformed at a later stage in a synthetic sequence, adding to the synthetic utility of this scaffold.

Role as a Precursor or Intermediate in the Design of Novel Chemical Entities

The primary significance of this compound and its close analogs lies in their role as key intermediates in the synthesis of high-value chemical entities, particularly in the pharmaceutical industry. A prominent example is the synthesis of the selective COX-2 inhibitor, Etoricoxib. The synthesis of a closely related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, is a well-documented precursor to Etoricoxib. chemicalbook.comsynzeal.combldpharm.comlookchem.compharmacompass.com

The general synthetic approach to this class of compounds involves the condensation of a substituted pyridine derivative with a phenylacetonitrile (B145931) derivative bearing a methylthio group. This is typically followed by hydrolysis, decarboxylation, and subsequent oxidation of the methylthio group to a methylsulfonyl group, which is a key pharmacophore in the final drug molecule.

While the synthesis of COX-2 inhibitors is the most cited application, the reactive nature of the pyridine ring and the α-methylthio ketone functionality suggests that this compound could be a valuable precursor for a broader range of novel chemical entities in drug discovery and materials science. Its ability to undergo a variety of chemical transformations makes it an attractive starting material for the construction of diverse molecular architectures.

Detailed Research Findings

While specific experimental data for this compound is not widely available in public literature, the synthesis of its close analog, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, provides a reliable model for its preparation and reactivity.

Synthesis of a Key Analog

A common synthetic route to 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone involves the following key steps:

Condensation: Reaction of a 6-methylnicotinic acid ester with 4-(methylthio)phenylacetonitrile in the presence of a strong base like sodium methoxide. chemicalbook.com

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation to yield the desired ketone. chemicalbook.com

The following table summarizes a representative synthetic procedure for this analog:

StepReactantsReagents and ConditionsProduct
16-Methylnicotinic acid methyl ester, 4-(Methylthio)phenylacetonitrileSodium methoxide, THF, 65-70°C3-Cyano-3-(4-(methylthio)phenyl)-1-(6-methylpyridin-3-yl)propan-1-one
23-Cyano-3-(4-(methylthio)phenyl)-1-(6-methylpyridin-3-yl)propan-1-oneHydrochloric acid, followed by sodium hydroxide, 40-50°C1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Data inferred from the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. chemicalbook.com

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC14H13NOS
Molecular Weight243.33 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in organic solvents
Boiling PointExpected to be high due to its molecular weight and polar functional groups
Melting PointExpected to be a crystalline solid with a defined melting point

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NOS B13731311 2-(Methylthio)-1-(4-pyridinyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

2-methylsulfanyl-1-pyridin-4-ylethanone

InChI

InChI=1S/C8H9NOS/c1-11-6-8(10)7-2-4-9-5-3-7/h2-5H,6H2,1H3

InChI Key

GNBPAYQJFADJDZ-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC=NC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 2-(Methylthio)-1-(4-pyridinyl)ethanone

Direct synthesis approaches focus on constructing the target molecule by forming the key carbon-carbon and carbon-sulfur bonds from readily available starting materials. These methods are designed to be efficient, often aiming for a one-pot or sequential process that minimizes intermediate purification steps.

Synthetic Strategies involving Pyridine-4-Carbaldehyde and Thioether Precursors

One logical approach to synthesizing the ethanone (B97240) structure involves using pyridine-4-carbaldehyde as a starting point. In a multi-step sequence, the carbaldehyde can be reacted with a suitable nucleophile to introduce the second carbon atom of the ethanone backbone. For instance, a Grignard reagent could be added to the aldehyde to form a secondary alcohol. mdpi.com This alcohol intermediate would then be oxidized to the target ketone. While this method is a staple in organic synthesis, a more direct route would involve a reagent that introduces the methylthio group simultaneously.

Another strategy could involve the reaction of pyridine-4-carbaldehyde with a stabilized carbanion derived from a methylthio-containing precursor. This would be analogous to a condensation reaction designed to build the ethanone moiety directly.

Nucleophilic Substitution Reactions in its Formation

Nucleophilic substitution, particularly nucleophilic aromatic substitution (SNAr), is a fundamental method for introducing thioether groups onto aromatic and heteroaromatic rings. irjms.comchemrxiv.org A plausible and widely applicable strategy for synthesizing this compound would start with a precursor such as 2-chloro-1-(4-pyridinyl)ethanone. This intermediate, possessing a good leaving group (chloride) at the alpha position to the carbonyl, is highly susceptible to nucleophilic attack.

The reaction would involve treating 2-chloro-1-(4-pyridinyl)ethanone with a methylthiolate source, such as sodium methyl mercaptide (NaSMe). google.com This type of reaction is often facilitated by a phase-transfer catalyst, which enhances the reaction rate and yield by transporting the thiolate nucleophile into the organic phase where the substrate is dissolved. google.com

Table 1: Conditions for Nucleophilic Substitution in Thioether Synthesis

Reactant Nucleophile Catalyst Solvent System Temperature Outcome Reference
2-methyl-1-[4-(chloro)phenyl]-2-(4-morpholinyl)-1-propanon Sodium methyl mercaptide Quaternary ammonium (B1175870) salt (Phase Transfer Catalyst) Organic-water two-phase 60-100 °C High conversion (>99%) to the corresponding methylthio ether. google.com google.com

The SNAr mechanism is particularly effective when the pyridine (B92270) ring contains electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex), although the ketone group's alpha-position is already activated for standard nucleophilic substitution. chemrxiv.org

Condensation Reactions for Ethanone Moiety Construction

Condensation reactions provide a powerful tool for forming the carbon-carbon bond that creates the ethanone backbone. A common strategy is the Claisen condensation or related reactions involving an ester and a compound with an acidic proton.

For the synthesis of this compound, a viable route involves the condensation of a pyridine-4-carboxylic acid derivative, such as ethyl isonicotinate (B8489971) (ethyl 4-pyridinecarboxylate), with an enolate generated from methyl methylthioacetate. This reaction would typically be promoted by a strong base, like sodium ethoxide or sodium hydride, to deprotonate the α-carbon of the thioether.

A similar approach is documented in the synthesis of related diaryl ethanones, where a nicotinic ester is condensed with a phenylacetonitrile (B145931) derivative in the presence of an alkali metal alkoxide. google.com This is followed by hydrolysis and decarboxylation to yield the final ketone. google.com This multi-step process highlights the versatility of condensation chemistry in building complex ketone structures.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental friendliness of the synthesis, advanced techniques are often employed. These include the use of catalysts and the careful optimization of reaction parameters.

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with lower activation energies and higher selectivity.

Phase-Transfer Catalysis (PTC): As mentioned for nucleophilic substitution, PTC is highly effective for reactions between reagents in immiscible phases, such as an aqueous solution of sodium methyl mercaptide and an organic solution of a halo-ethanone precursor. google.com Quaternary ammonium salts are common catalysts for this purpose. google.com

Acid Catalysis: Condensation reactions can be promoted by acid catalysts. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the formation of complex pyridine derivatives through multi-component reactions. nih.gov

Metal Catalysis: Various metal catalysts are employed in the synthesis of pyridine and pyrimidine (B1678525) cores. Copper(II) triflate, for example, has been used to catalyze the synthesis of substituted pyrimidines from propargyl alcohols and amidines. mdpi.com While not a direct synthesis of the target molecule, these methods demonstrate the potential for metal-catalyzed cross-coupling reactions to form the C-C bond between the pyridine ring and the ethanone side chain. For instance, coupling an organometallic pyridine reagent with a 2-(methylthio)acetyl chloride derivative in the presence of a suitable catalyst is a plausible strategy. ub.edu

Solvent Effects and Temperature Control in Reaction Outcomes

The choice of solvent and the control of temperature are critical parameters that can dramatically influence the outcome of a reaction, affecting reaction rates, selectivity, and yields.

Solvent Effects: The polarity of the solvent can significantly impact reaction pathways. In condensation reactions leading to pyridine derivatives, ethanol (B145695) has been identified as a particularly effective solvent, whereas other polar solvents like water or acetonitrile (B52724) failed to yield the desired product. nih.gov For SNAr reactions, highly polar aprotic solvents such as DMF or DMSO are often required to facilitate the reaction, especially when the aromatic ring is not highly activated. chemrxiv.org

Temperature Control: Temperature is a key factor in controlling reaction kinetics and thermodynamics. Condensation reactions, for instance, are often carried out at elevated temperatures (e.g., 60-110 °C) to overcome the activation energy barrier. google.com Similarly, nucleophilic aromatic substitutions may require heating to proceed at a reasonable rate. chemrxiv.org Conversely, some reactions may require cooling to control selectivity and prevent side reactions. Careful temperature management is essential for optimizing the yield and purity of this compound.

Table 2: Influence of Solvent and Temperature on Relevant Reactions

Reaction Type Solvent Temperature Observations Reference
Condensation Ethanol Reflux Reaction proceeds effectively. nih.gov
Condensation Water, Acetonitrile Reflux Desired product did not form. nih.gov
Condensation Lower alcohol or aromatic hydrocarbon 60-110 °C Favorable conditions for the reaction. google.com

One-Pot and Multicomponent Reaction Strategies

The efficient construction of functionalized pyridine rings is a cornerstone of heterocyclic chemistry. One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules from simple precursors in a single operation, offering advantages in terms of atom economy, reduced waste, and operational simplicity. While specific one-pot or multicomponent reactions leading directly to this compound are not extensively documented in dedicated literature, analogous syntheses of functionalized pyridines provide insight into potential pathways.

Multicomponent reactions often involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source. For instance, a Hantzsch-type reaction or its variations could potentially be adapted. A hypothetical multicomponent approach for a related structure, 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines, has been developed via a three-component, one-pot reaction of aldehydes, malononitrile (B47326), and S-alkylisothiouronium salts in water at room temperature, yielding products in moderate to excellent yields. nih.gov This suggests the feasibility of MCRs in constructing thioether-containing heterocyclic systems.

Furthermore, a one-pot synthesis of polysubstituted pyridines has been achieved through a metal-free strategy involving a sequence of Wittig, Staudinger, and aza-Wittig reactions, followed by electrocyclization and a 1,3-H shift, starting from aldehydes, phosphorus ylides, and propargyl azide. researchgate.net While not directly yielding the target compound, these examples showcase the power of one-pot methodologies in assembling complex pyridine structures, which could be conceptually applied to the synthesis of this compound by selecting appropriate starting materials.

Derivatization Strategies for Analogues Bearing the this compound Motif

The this compound core offers three primary sites for chemical modification: the pyridine ring, the ethanone group, and the thioether linkage. These sites can be selectively functionalized to generate a library of analogues with diverse chemical properties.

Modifications of the Pyridine Ring System

The pyridine ring is susceptible to various modifications, including electrophilic and nucleophilic substitution, as well as functionalization of the nitrogen atom. For pyridine N-oxides, electrophilic substitution is often directed to the 2- and 4-positions. This strategy can be employed to introduce substituents onto the pyridine ring of 4-acetylpyridine (B144475), a closely related precursor. For example, nitration of 4-acetylpyridine-N-oxide followed by reduction can introduce an amino group at the 2-position. rsc.org

Furthermore, direct C-H functionalization of pyridines has become a powerful tool for late-stage modification. While challenging at the 4-position due to electronic effects, various catalytic systems have been developed to achieve regioselective functionalization. nih.gov These methods could potentially be applied to introduce a range of substituents, such as alkyl, aryl, or halogen groups, onto the pyridine backbone of this compound, thereby modulating its electronic and steric properties.

Structural Alterations at the Ethanone and Thioether Functional Groups

The ethanone and thioether functionalities of this compound are reactive handles for a variety of chemical transformations.

The carbonyl group of the ethanone moiety can undergo a wide range of reactions typical of ketones. For instance, it can be reduced to a secondary alcohol, which can then be further functionalized. The α-carbon to the carbonyl can be halogenated, providing a precursor for nucleophilic substitution reactions. For example, 2-bromo-1-(4-(methylthio)phenyl)ethanone is a known compound that can be synthesized and used for further modifications. ub.edu Condensation reactions with various reagents can also be performed. For example, chalcones can be prepared from 4-acetylpyridine by reaction with aromatic aldehydes, and these chalcones can then be used to synthesize pyrimidine derivatives. researchgate.netnih.gov

The thioether group is susceptible to oxidation, providing access to the corresponding sulfoxide (B87167) and sulfone. reddit.comresearchgate.net These oxidized derivatives introduce new functional groups with different electronic and hydrogen-bonding capabilities. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. researchgate.netorganic-chemistry.org

Below is a table summarizing some potential derivatization reactions at the ethanone and thioether groups:

Functional GroupReaction TypeReagents and ConditionsProduct Type
Ethanone (C=O)ReductionNaBH₄, MeOHSecondary Alcohol
Ethanone (α-CH₂)HalogenationBr₂, HBrα-Bromo Ketone
Ethanone (C=O)Knoevenagel CondensationMalononitrile, baseα,β-Unsaturated Nitrile
Ethanone (C=O)Wittig ReactionPhosphorus ylideAlkene
Thioether (-SMe)OxidationH₂O₂, various catalystsSulfoxide (-SOMe)
Thioether (-SMe)Oxidationm-CPBA (2 equiv.)Sulfone (-SO₂Me)

Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. By introducing appropriate functional groups and utilizing cyclization strategies, a variety of bicyclic and polycyclic aromatic systems can be constructed.

One important class of fused heterocycles that can be accessed are thieno[2,3-b]pyridines . The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene nitrile, and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes, which can then be cyclized to form thieno[2,3-b]pyridines. wikipedia.orgorganic-chemistry.org A plausible route to a thieno[2,3-b]pyridine (B153569) derivative from this compound could involve initial α-halogenation of the ketone, followed by reaction with a sulfur nucleophile and subsequent intramolecular cyclization. The synthesis of 2-(alkoxycarbonyl)-3-anilinothieno[2,3-b]pyridines has been achieved through the condensation of 2-chloro-3-cyanopyridines with methyl/ethyl thioglycolate, followed by further modifications. nih.gov

Another important class of fused heterocycles are pyrazolo[3,4-b]pyridines . The synthesis of these systems often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole derivative. nih.govmdpi.com For example, pyrazolo[3,4-b]pyridines can be synthesized via the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones. mdpi.com A strategy to access pyrazolo[3,4-b]pyridines from this compound could involve its conversion to an α,β-unsaturated ketone intermediate, followed by reaction with a suitable aminopyrazole.

The following table outlines some potential cyclization reactions to form fused heterocyclic systems:

Target Fused SystemKey Precursor from this compoundReaction PartnerGeneral Reaction Type
Thieno[2,3-b]pyridineα-Halo-2-(methylthio)-1-(4-pyridinyl)ethanoneSulfur source and ammonia or amineGewald-type reaction/cyclocondensation
Pyrazolo[3,4-b]pyridine1,3-Diketone derivative or α,β-unsaturated ketone5-AminopyrazoleCyclocondensation
Pyrido[2,3-d]pyrimidine2-Amino- or 2-hydrazinyl-pyridine derivativeDicarbonyl compound or equivalentCyclocondensation
Imidazo[1,2-a]pyridine2-Amino-pyridine derivativeα-HaloketoneCyclocondensation

These examples highlight the synthetic utility of this compound as a building block for the creation of diverse and complex heterocyclic structures with potential applications in various fields of chemical science.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(Methylthio)-1-(4-pyridinyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridinyl ring, the methylene (B1212753) group, and the methylthio group.

The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the nitrogen atom (H-2 and H-6) are expected to be deshielded and appear at a higher chemical shift compared to the protons meta to the nitrogen (H-3 and H-5). Due to the C2 symmetry of the 4-substituted pyridine ring, two distinct signals are anticipated for the aromatic protons, each integrating to two protons. These would likely appear as doublets due to coupling with their adjacent protons.

The methylene protons (CH₂) adjacent to the carbonyl group and the sulfur atom would appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be influenced by the electron-withdrawing effects of the carbonyl group and the sulfur atom. The methyl protons (SCH₃) of the methylthio group would also appear as a singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridinyl H-2, H-6 ~8.7 Doublet (d)
Pyridinyl H-3, H-5 ~7.8 Doublet (d)
CH₂ ~4.0 Singlet (s)
SCH₃ ~2.2 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The spectrum for this compound would display signals for each unique carbon atom. The carbonyl carbon (C=O) is characteristically found at a very low field, typically in the range of δ 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm), with the carbon atom attached to the nitrogen (C-4) and the carbons ortho to the nitrogen (C-2, C-6) showing distinct chemical shifts. The methylene carbon (CH₂) and the methyl carbon (SCH₃) would be observed at higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~195
Pyridinyl C-4 ~145
Pyridinyl C-2, C-6 ~150
Pyridinyl C-3, C-5 ~121
CH₂ ~40
SCH₃ ~15

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the pyridinyl protons at positions 2 and 3 (and 5 and 6), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methylene proton singlet to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons (CH₂) to the carbonyl carbon (C=O) and the pyridinyl carbon at position 4 (C-4). It would also show a correlation from the methyl protons (SCH₃) to the methylene carbon (CH₂).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. For this compound (C₈H₉NOS), the exact molecular weight can be calculated. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed.

The fragmentation of the molecule under EI conditions would likely involve characteristic bond cleavages. A common fragmentation for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This could lead to two primary fragmentation pathways:

Loss of the methylthio-methyl radical (•CH₂SCH₃) to form the 4-pyridinylcarbonyl cation.

Loss of the 4-pyridinyl radical to form the methylthio-acetyl cation.

The relative abundance of these fragment ions provides clues about the stability of the resulting ions and radicals. chemguide.co.uklibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Description
[C₈H₉NOS]⁺ 167 Molecular Ion (M⁺)
[C₆H₄NO]⁺ 106 Loss of •CH₂SCH₃
[C₂H₃OS]⁺ 75 Loss of •C₅H₄N

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands.

The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing around 1680-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the pyridine ring, and C-S stretching vibrations.

Raman spectroscopy would also detect these vibrations, but the relative intensities of the bands would differ from the IR spectrum. Aromatic ring vibrations often produce strong signals in Raman spectra.

Table 4: Key Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
C=O Stretch 1680 - 1700 IR (Strong), Raman
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Pyridine Ring (C=C, C=N) Stretch 1400 - 1600 IR, Raman (Strong)
C-S Stretch 600 - 800 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is influenced by the presence of chromophores and the extent of conjugation.

The this compound molecule contains several chromophores: the carbonyl group and the pyridine ring. These groups allow for electronic transitions such as n→π* and π→π. The n→π transition, involving the non-bonding electrons on the oxygen of the carbonyl group, is typically weaker and occurs at a longer wavelength. The π→π* transitions, associated with the conjugated π-system of the pyridine ring and carbonyl group, are more intense and occur at shorter wavelengths. The exact absorption maxima (λ_max) would be influenced by the solvent used for the analysis. researchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λ_max Range (nm)
π → π* ~220 - 280
n → π* ~300 - 340

X-ray Crystallography and Diffraction Studies for Solid-State Molecular Architecture

Analysis of Molecular Geometry and Conformation in the Crystalline State

Detailed crystallographic analysis of this compound would reveal the specific bond lengths, bond angles, and torsion angles that define its molecular structure in the solid state. Key parameters of interest include the geometry of the pyridinyl ring, the orientation of the ethanone (B97240) moiety, and the conformation of the methylthio group.

Table 1: Selected Crystallographic Data (Hypothetical)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.854
b (Å) 10.231
c (Å) 12.543
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1007.5

The conformation of the molecule is of particular interest. The rotational freedom around the single bonds connecting the pyridinyl ring to the carbonyl group and the carbonyl group to the methylthio-substituted carbon allows for various possible spatial arrangements. X-ray diffraction studies would definitively establish the preferred conformation adopted by the molecule in the crystalline environment, which is often the lowest energy conformation under these conditions.

Elucidation of Crystal Packing Arrangements

Beyond the structure of a single molecule, X-ray diffraction provides invaluable information about how molecules are arranged in the crystal lattice. This packing is dictated by a subtle interplay of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Table 2: Compound Names Mentioned

Compound Name

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published data is available for the quantum chemical calculations of 2-(Methylthio)-1-(4-pyridinyl)ethanone.

There are no specific DFT studies on this compound to report on its optimized geometry and energy calculations.

Specific HOMO-LUMO energy gap values and electron transfer properties for this compound have not been reported in the scientific literature.

Detailed NBO analysis, including data on intramolecular interactions and charge transfer for this compound, is not available.

MEP mapping studies to identify the charge distribution and reactive sites of this compound have not been published.

There are no available theoretical predictions or experimental data on the Non-Linear Optical (NLO) properties of this compound.

Molecular Dynamics and Simulation Studies

A search of the current scientific literature did not yield any molecular dynamics or simulation studies specifically focused on this compound.

Monte Carlo Simulations for Conformation and Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. wikibooks.orgnih.gov In the context of molecular modeling, MC methods are particularly useful for exploring the vast conformational space of a molecule and for simulating adsorption processes at interfaces. wikibooks.orgresearchgate.net

For this compound, conformational analysis via Monte Carlo simulations would involve randomly rotating the torsional angles of the molecule, particularly around the C-C and C-S single bonds, to generate a multitude of possible three-dimensional structures. Each new conformation is then accepted or rejected based on its energy, typically calculated using a force field, according to the Metropolis algorithm. wikibooks.org This process allows for an efficient sampling of the potential energy surface, identifying low-energy, stable conformations and the flexibility of the molecule. The key rotatable bonds in this compound that would be the focus of such a study are those connecting the pyridinyl ring to the carbonyl group and the methylthio group to the ethanone (B97240) backbone.

Table 1: Key Parameters in Monte Carlo Simulations of this compound
Simulation TypeKey ParametersInformation Gained for this compound
Conformational AnalysisForce Field, Temperature, Number of StepsIdentification of stable conformers, rotational energy barriers, molecular flexibility.
Adsorption (GCMC)Adsorbent Model, Temperature, Chemical PotentialAdsorption isotherms, preferred binding sites on a surface, orientation of adsorbed molecules.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound interact with each other governs the formation of larger, ordered structures known as supramolecular assemblies. These interactions are non-covalent and include hydrogen bonds, C-H/π interactions, and van der Waals forces.

The molecular structure of this compound offers several possibilities for the formation of hydrogen bonds and other specific interactions. The nitrogen atom of the pyridine (B92270) ring is a potential hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as water or alcohols, strong O-H···N interactions can be expected to form. researchgate.netnih.gov These interactions play a crucial role in the solvation of the molecule and in the formation of co-crystals.

In the solid state, in the absence of stronger hydrogen bond donors, weaker C-H···O and C-H···N hydrogen bonds may be significant in directing the crystal packing. The hydrogen atoms of the pyridine ring and the methyl group can act as weak donors, interacting with the carbonyl oxygen or the pyridinyl nitrogen of neighboring molecules.

Furthermore, C-H/π interactions are expected to contribute to the supramolecular assembly. rsc.orgnih.gov In these interactions, a C-H bond acts as a weak acid and interacts with the electron-rich π-system of the pyridine ring of an adjacent molecule. The geometry of these interactions can vary, leading to different packing motifs. nih.gov Computational studies are essential to identify and quantify the energetic contribution of these varied and often subtle interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgscirp.orgmdpi.com The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular regions. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds.

For this compound, a Hirshfeld surface analysis would allow for the visualization of the hydrogen bonding involving the pyridine nitrogen and carbonyl oxygen. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, sharp spikes in the fingerprint plot would correspond to distinct hydrogen bonds, while more diffuse regions would represent van der Waals contacts. The relative contributions of different types of contacts, such as H···H, C···H, O···H, N···H, and S···H, to the total surface area can be calculated, offering a detailed picture of the packing environment. mdpi.com

Table 2: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
Contact TypeExpected SignificanceVisual Cue in Fingerprint Plot
O···H / N···HHigh (if H-bond donors are present)Sharp, distinct spikes
C···H / H···CModerate (C-H/π interactions)"Wing-like" features
H···HHigh (van der Waals and dispersion)Large, diffuse region
S···H / H···SModerate (dipolar and dispersion)Distinct region, potentially with some features

Reactivity Profiling and Mechanistic Studies

Electrophilic and Nucleophilic Reaction Pathways

The electronic characteristics of 2-(Methylthio)-1-(4-pyridinyl)ethanone create several potential sites for both electrophilic and nucleophilic attack. The sulfur atom of the methylthio group is nucleophilic due to its lone pairs of electrons, making it susceptible to electrophiles. The carbonyl carbon of the ethanone (B97240) group is electrophilic and is a primary target for nucleophiles. Additionally, the protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate.

Investigations into the reactivity of this compound and its analogues reveal a high degree of site-selectivity.

Nucleophilic Attack: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. This is evident in reduction reactions where hydride reagents selectively target the ketone to form a secondary alcohol.

Electrophilic Attack: The sulfur atom of the methylthio group is the most reactive site for electrophiles. This is demonstrated in oxidation reactions where reagents like hydrogen peroxide readily attack the sulfur to form sulfoxides and sulfones. acs.org

Enolate Formation: The methylene (B1212753) (-CH2-) group, positioned between the electron-withdrawing carbonyl group and the sulfur atom, possesses acidic protons. In the presence of a suitable base, this site can be deprotonated to form an enolate, a potent carbon nucleophile. This enolate can then participate in various alkylation and condensation reactions.

Table 1: Key Reactive Sites and Their Chemical Affinities
Reactive SiteFunctional GroupChemical CharacterTypical Reactions
Sulfur AtomMethylthio (-SCH₃)NucleophilicOxidation, Alkylation
Carbonyl CarbonEthanone (C=O)ElectrophilicReduction, Addition of Nucleophiles (e.g., Grignards, organolithiums), Oxime formation
α-CarbonEthanone (-CH₂-CO)Acidic Protons (forms nucleophilic enolate)Alkylation, Aldol Condensation
Pyridine (B92270) NitrogenPyridineNucleophilic / BasicProtonation, N-alkylation, N-oxidation

Oxidation Chemistry of the Methylthio Moiety

The methylthio group is readily susceptible to oxidation, a reaction that has been extensively studied, particularly in the context of synthesizing pharmaceutical intermediates like Etoricoxib. googleapis.com

The oxidation of the thioether in this compound and related structures proceeds in a stepwise manner. A single oxidation step converts the methylthio group (-SCH₃) into a methylsulfinyl group (-SOCH₃), yielding the corresponding sulfoxide (B87167) derivative. Further oxidation of the sulfoxide produces the methylsulfonyl group (-SO₂CH₃), resulting in the sulfone derivative. researchgate.netrsc.org

Numerous synthetic protocols describe this transformation. A common method involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst such as an alkali metal tungstate (B81510) (e.g., sodium tungstate). quickcompany.ingoogle.com The reaction is typically carried out in an acidic medium, for example, using a mixture of acetic acid and sulfuric acid, at controlled temperatures to manage the exothermic nature of the reaction. chemicalbook.comgoogle.com

Table 2: Representative Oxidation Conditions for Thioether to Sulfone Transformation
OxidantCatalyst / AdditiveSolvent / MediumProductReference
Hydrogen PeroxideSodium TungstateAcidic (e.g., Acetic Acid)Sulfone google.com
Hydrogen PeroxideMethanesulfonic AcidAcetic AcidSulfone chemicalbook.com
Hydrogen PeroxideConcentrated Sulfuric AcidAcetic AcidSulfone quickcompany.ingoogle.com

The mechanism for the oxidation of thioethers to sulfoxides and sulfones is well-established. The process is initiated by a nucleophilic attack from the electron-rich sulfur atom of the thioether onto an electrophilic oxygen atom of the oxidizing agent (e.g., hydrogen peroxide). researchgate.net This step results in the formation of the S-O bond and cleavage of the peroxide O-O bond. researchgate.net The subsequent oxidation of the sulfoxide to the sulfone follows a similar mechanistic pathway, although it generally requires harsher conditions or occurs at a slower rate than the initial oxidation. acs.orgresearchgate.net The rate of these oxidation reactions can be influenced by substituents on the aromatic rings and the specific oxidant used. acs.org

Reduction Chemistry and Pathways

The reduction of this compound primarily involves the ketone functional group. The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(4-pyridinyl)-2-(methylthio)ethanol. This transformation is a common objective in organic synthesis. acsgcipr.org

A variety of reducing agents and methods are applicable for the reduction of pyridyl ketones. These include:

Catalytic Hydrogenation: This can be achieved using hydrogen gas with heterogeneous catalysts (e.g., palladium, platinum) or through transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a metal complex catalyst (e.g., cobalt, ruthenium). researchgate.net Catalytic methods are often highly selective for the ketone group. researchgate.net

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for reducing ketones to alcohols and is generally compatible with the thioether and pyridine functionalities. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they may be less chemoselective.

Electrochemical Reduction: Electrochemical methods provide an alternative pathway for ketone reduction, avoiding the need for stoichiometric chemical reductants. researchgate.net

The choice of reducing agent is critical to avoid unwanted side reactions, such as reduction of the pyridine ring, which typically requires more forcing conditions. The steric environment around the ketone can also influence the rate of reduction. nih.gov

Cycloaddition and Rearrangement Reactions Involving the Ethanone and Pyridine Cores

The pyridine and ethanone cores of the molecule can potentially participate in cycloaddition and rearrangement reactions, offering pathways to more complex molecular architectures.

Cycloaddition Reactions: The pyridine ring can, in principle, act as either a diene or a dienophile in Diels-Alder reactions. However, inverse-electron-demand Diels-Alder reactions, where the pyridine ring is part of an electron-poor diene system, are generally more successful for synthesizing substituted pyridines. acsgcipr.org Another potential pathway involves the formation of pyridinium (B92312) ylides, which can act as 1,3-dipoles and undergo cycloaddition with various dipolarophiles. acs.org Such reactions could be initiated by the reaction of the pyridine nitrogen with a carbene precursor. acs.org

Rearrangement Reactions: The ethanone core is a substrate for several classic rearrangement reactions, most notably after initial conversion to a derivative.

Beckmann Rearrangement: The ketone can be converted to its corresponding oxime by reaction with hydroxylamine. orgsyn.org This oxime, upon treatment with an acid catalyst (e.g., sulfuric acid), can undergo a Beckmann rearrangement to yield an N-substituted amide. acs.orglibretexts.org For an unsymmetrical ketone oxime, the group anti-periplanar to the departing hydroxyl group is the one that migrates.

Other Rearrangements: Other named reactions involving ketones, such as the Baeyer-Villiger rearrangement (oxidation with a peracid to form an ester) or the Schmidt reaction (reaction with hydrazoic acid to form an amide), represent plausible, though less commonly reported, transformations for this substrate. libretexts.org

Table 3: Potential Rearrangement and Cycloaddition Reactions
Reaction TypeCore InvolvedRequired Precursor/ReagentPotential Product
Beckmann RearrangementEthanoneHydroxylamine, Acid CatalystN-substituted Amide
Baeyer-Villiger RearrangementEthanonePeracid (e.g., m-CPBA)Ester
1,3-Dipolar CycloadditionPyridineCarbene precursor, DipolarophileIndolizine derivative

Compound Index

Table 4: List of Chemical Compounds Mentioned
Compound Name
This compound
2-(Methylsulfinyl)-1-(4-pyridinyl)ethanone
2-(Methylsulfonyl)-1-(4-pyridinyl)ethanone
1-(4-pyridinyl)-2-(methylthio)ethanol
Etoricoxib
Hydrogen Peroxide
Sodium Tungstate
Acetic Acid
Sulfuric Acid
Methanesulfonic Acid
Sodium Borohydride
Lithium Aluminum Hydride
Hydroxylamine

Role as a Building Block in Complex Reaction Sequences

The strategic placement of a ketone, a methylthio group, and a pyridine ring makes this compound a potentially versatile building block in organic synthesis. While specific, detailed research findings on its direct application in complex reaction sequences are not extensively documented in publicly available literature, its structural motifs are present in numerous precursors for the synthesis of complex heterocyclic systems. The reactivity of this compound can be inferred from the well-established chemistry of related pyridinyl ethanones and methylthio-activated compounds, which are frequently employed in the construction of fused heterocyclic scaffolds with significant biological and material science applications. chemimpex.comnih.gov

The primary utility of this compound in constructing more complex molecules lies in the reactivity of the methylene group adjacent to the carbonyl function and the potential of the methylthio group to act as a leaving group or to participate in cyclization reactions. These features enable its use in multicomponent reactions and in the synthesis of fused pyridine systems.

Synthesis of Fused Pyridine Derivatives

One of the key applications of pyridinyl ethanone derivatives is in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines. These scaffolds are of considerable interest due to their wide range of pharmacological activities. nih.govresearchgate.net The reaction of a 2-halopyridine derivative with a thiol is a common strategy to introduce a thioether linkage, which can then be elaborated into a fused thiophene (B33073) ring. While not starting from this compound itself, related structures like 2-sulfanyl-6-(substituted)pyridine-3-carbonitriles undergo cyclization with halogenated reagents to form the thieno[2,3-b]pyridine (B153569) core. nih.gov

The general reactivity suggests that this compound could be a precursor to such systems. For instance, after activation of the methylene group, it could potentially react with reagents like malononitrile (B47326) and elemental sulfur in a variation of the Gewald reaction to construct a fused aminothiophene ring. ekb.eg

Table 1: Potential Reactions for the Synthesis of Fused Heterocycles

Reaction TypeReactantsPotential ProductSignificance
Gewald-type ReactionThis compound, Cyanide source (e.g., Malononitrile), Elemental SulfurThieno[3,2-c]pyridine derivativeAccess to biologically active thienopyridine scaffolds.
Hantzsch-type Pyridine SynthesisDerivative of this compound (as β-ketoester equivalent), Aldehyde, Ammonia (B1221849)Substituted bipyridine derivativeConstruction of polysubstituted pyridine rings. researchgate.netnih.gov
Cyclocondensation with BinucleophilesThis compound, Hydrazine or substituted hydrazinesPyridyl-pyrazole derivativeSynthesis of nitrogen-rich heterocyclic compounds.

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes for the synthesis of complex molecules in a single step, and building blocks containing both ketone and methylthio functionalities are valuable participants in such reactions. nih.govrroij.com For example, compounds like bis(methylthio)methylene malononitrile react with a variety of amines and active methylene compounds to produce complex fused pyrimidine (B1678525) systems. rroij.com

By analogy, this compound could potentially participate in MCRs. The ketone functionality can undergo condensation with active methylene compounds, while the methylthio group could be displaced by a nucleophile in a subsequent cyclization step. This dual reactivity makes it a candidate for the one-pot synthesis of diverse heterocyclic libraries.

Table 2: Plausible Multicomponent Reaction Sequences

Starting MaterialsReaction ConditionsResulting Heterocyclic CoreKey Transformation
This compound, Aryl aldehyde, Malononitrile, Ammonium (B1175870) acetateHeating in a suitable solvent (e.g., Ethanol)Polysubstituted PyridineKnoevenagel condensation followed by cyclization and aromatization.
This compound, Diamine, IsothiocyanateBase catalysis Pyrimidinthione fused system Initial condensation followed by intramolecular cyclization.
This compound, Cyanoacetamide, Elemental SulfurBase (e.g., Piperidine) in Ethanol (B145695)Thieno[3,2-c]pyridineGewald-type aminothiophene synthesis.

While direct experimental data for these specific transformations involving this compound are sparse, the established reactivity patterns of its constituent functional groups strongly support its potential as a valuable and versatile building block for the synthesis of complex, biologically relevant heterocyclic molecules. Further research into the reaction scope of this compound could unlock novel and efficient pathways to important chemical entities.

Coordination Chemistry of 2 Methylthio 1 4 Pyridinyl Ethanone and Its Analogues

Ligand Characteristics and Coordination Modes with Transition Metals

Based on the structural features of 2-(Methylthio)-1-(4-pyridinyl)ethanone, several potential coordination modes with transition metals can be postulated. The molecule possesses three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the oxygen atom of the carbonyl group, and the sulfur atom of the methylthio group. This poly-dentate nature suggests the possibility of versatile coordination behavior, including acting as a monodentate, bidentate, or even a bridging ligand.

In a monodentate fashion, coordination would most likely occur through the pyridinyl nitrogen, which is a common and strong donor site in many pyridine-based ligands. This mode of coordination is well-documented for a vast array of transition metal complexes.

Bidentate coordination could occur in several ways. A common motif for similar pyridyl-keto ligands involves the formation of a five-membered chelate ring through the coordination of the pyridinyl nitrogen and the carbonyl oxygen. Alternatively, chelation involving the pyridinyl nitrogen and the sulfur atom of the methylthio group would result in a six-membered ring. The relative stability of these potential chelate rings would depend on various factors, including the nature of the metal ion, its preferred coordination geometry, and the steric constraints of the ligand.

Furthermore, the sulfur atom could potentially act as a bridging ligand, linking two metal centers. This bridging capability is a known characteristic of thioether ligands in coordination chemistry.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the preparation of coordination compounds. A typical synthetic route would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in isolating crystalline products suitable for structural characterization.

Investigation of Metal-Ligand Interactions and Complex Stability

A comprehensive investigation of the metal-ligand interactions in complexes of this compound would employ a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in observing the shift in the carbonyl stretching frequency upon coordination to a metal center, providing evidence of the involvement of the oxygen atom in bonding. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would offer insights into the changes in the electronic environment of the ligand upon complexation.

Electronic spectroscopy (UV-Vis) could be used to study the electronic transitions within the complexes, providing information about the coordination geometry and the nature of the metal-ligand bonding. Furthermore, techniques such as cyclic voltammetry could be employed to probe the redox properties of the metal complexes.

The stability of the metal complexes in solution would be a critical aspect of their characterization. Potentiometric or spectrophotometric titrations are common methods used to determine the stability constants of complexes. These constants provide quantitative measures of the thermodynamic stability of the complexes in solution and are crucial for understanding their behavior in various chemical and biological systems. However, no such stability data for complexes of this compound have been reported.

Future Research Directions and Emerging Areas

Exploration of Green Chemistry Approaches in its Synthesis

The increasing global emphasis on sustainable chemical manufacturing necessitates the development of environmentally benign synthetic routes. Future research should focus on applying the twelve principles of green chemistry to the synthesis of 2-(Methylthio)-1-(4-pyridinyl)ethanone. nih.gov Key areas for exploration include:

Catalytic Strategies : Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. acs.org Research into novel heterogeneous or biocatalysts could offer high selectivity and the potential for catalyst recycling, improving the atom economy of the synthesis. acs.orgijarsct.co.in

Alternative Solvents : Traditional organic syntheses often rely on volatile and hazardous organic solvents. A shift towards greener alternatives such as water, supercritical fluids, or ionic liquids could drastically reduce the environmental impact of the production process. rasayanjournal.co.in Solvent-free, mechanochemical methods also present a promising avenue. organic-chemistry.org

Energy Efficiency : Investigating energy-efficient activation methods, such as microwave irradiation or ultrasonication, could lead to shorter reaction times and reduced energy consumption compared to conventional heating. ijarsct.co.inrasayanjournal.co.in

Renewable Feedstocks : A long-term goal would be to develop synthetic pathways that utilize renewable starting materials, aligning with the principles of a circular economy. nih.gov

By focusing on these areas, cleaner, safer, and more cost-effective methods for producing this compound can be realized.

Application of Machine Learning and AI in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical and materials research by accelerating the discovery and optimization of molecules. researchgate.net For this compound and its potential derivatives, ML models can be developed to predict a wide array of properties, thereby minimizing the need for laborious and costly trial-and-error experimentation. arxiv.orgacs.org

Future work in this area could involve:

Property Prediction : Training models to accurately predict key physicochemical properties such as solubility, melting point, and lipophilicity. Algorithms like Deep Neural Networks (DNNs), Random Forests, and Support Vector Machines have shown great promise in this area. researchgate.net

Reactivity and Metabolic Fate : AI can predict the reactivity of the molecule, identifying potential sites for metabolic transformation or degradation. This is particularly valuable in the context of drug discovery for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

De Novo Design : Employing generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design novel derivatives of the parent compound with optimized, purpose-specific properties. researchgate.net

The table below summarizes potential applications of ML in studying this compound.

Predicted PropertyPotential ML/AI ModelsResearch Application
Physicochemical Properties (e.g., Solubility, Melting Point)Deep Neural Networks (DNNs), Random Forest, Support Vector Machines (SVM)Formulation development, material science
Biological Activity / Toxicity (ADMET)Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural NetworksEarly-stage drug discovery, risk assessment
Spectroscopic Data (e.g., NMR, IR spectra)Convolutional Neural Networks (CNNs)Structural verification, analytical chemistry
Reaction Outcome / Yield Transformer-based models, Recurrent Neural Networks (RNNs)Synthesis optimization, process chemistry
Chemical Potential / Stability Extreme Minimum Learning Machine (EMLM)Conformer selection, thermodynamic analysis nih.govacs.org

By leveraging these computational tools, research can be guided more efficiently, prioritizing the synthesis of compounds with the highest probability of possessing desired characteristics.

Development of Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, mechanism, and the influence of process parameters is essential. Process Analytical Technology (PAT), utilizing in-situ spectroscopic probes, allows for real-time monitoring of a chemical reaction as it occurs, without the need for sample extraction. mt.com

Future research should focus on implementing techniques like:

FTIR and Raman Spectroscopy : These vibrational spectroscopy methods are powerful tools for real-time reaction analysis. mt.com Probes can be inserted directly into the reaction vessel to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands (e.g., the carbonyl stretch of the ketone group). americanpharmaceuticalreview.comrsc.orgbohrium.comirdg.org This provides immediate feedback on reaction progress and can help identify the optimal endpoint, preventing the formation of impurities from over-processing.

Data-Rich Experimentation : Coupling in-situ monitoring with automated reactor systems allows for the rapid collection of large, high-quality datasets. This data is invaluable for kinetic modeling and for optimizing reaction conditions such as temperature, catalyst loading, and reactant addition rates.

The adoption of these in-situ monitoring techniques would enable a more robust and controlled synthesis, leading to improved yield, purity, and batch-to-batch consistency.

Integration with Flow Chemistry for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a traditional batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. seqens.comresearchgate.netaurigeneservices.com The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process.

Key benefits and research directions include:

Enhanced Safety : Flow reactors handle only small volumes of material at any given time, which significantly reduces the risks associated with highly exothermic reactions or the use of hazardous reagents. seqens.commt.com

Superior Process Control : The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer. researchgate.net This enables precise temperature control and rapid mixing, often leading to higher yields, better selectivity, and fewer byproducts. aurigeneservices.com

Scalability : Scaling up a flow process typically involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch process. seqens.com

Future work should involve the translation of optimized batch conditions to a continuous flow setup, exploring parameters like residence time, flow rate, and temperature to achieve a safe, efficient, and scalable manufacturing process.

Investigation of its Role in Novel Material Science Research

The distinct functional groups within this compound make it a compelling building block, or tecton, for the construction of advanced materials through molecular self-assembly.

Supramolecular Chemistry : The pyridine (B92270) nitrogen atom is an excellent coordination site for transition metals, making the molecule a prime candidate for constructing metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular structures like macrocycles or cages. rsc.orgscilit.comoup.com The directionality of the pyridine ligand can be exploited to program the assembly of highly ordered, functional architectures. Furthermore, the ketone group can act as a hydrogen bond acceptor, contributing to the stability and structure of the resulting assemblies. nih.gov

Stimuli-Responsive Materials : The methylthio (thioether) group is susceptible to oxidation, being converted first to a sulfoxide (B87167) and then to a sulfone. acs.org This transformation induces a significant change in polarity from relatively hydrophobic to highly hydrophilic. rsc.orgacs.orgresearchgate.net This property can be harnessed to create "smart" materials that respond to reactive oxygen species (ROS). For example, polymers or hydrogels incorporating this molecule could be designed to swell, degrade, or release an encapsulated payload (e.g., a drug) in an oxidative environment, a condition relevant to certain disease states like inflammation or cancer. rsc.orgacs.orgbiorxiv.org

Research in this area would involve synthesizing polymers or co-crystals incorporating the molecule and studying their self-assembly behavior and response to external stimuli, opening doors to applications in drug delivery, sensing, and smart coatings.

Q & A

Q. What are the established synthetic routes for 2-(Methylthio)-1-(4-pyridinyl)ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via alkylation or nucleophilic substitution reactions. For example:

  • Alkylation of pyridine derivatives : Reacting 4-pyridinylacetyl chloride with methylthiolate (CH₃S⁻) under anhydrous conditions (e.g., THF, 0–5°C) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
  • Thiol-Michael addition : Using 1-(4-pyridinyl)ethanone and methyl disulfide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) at 60–80°C. Yields vary (70–85%) depending on stoichiometric ratios and reaction time .

Q. How is this compound characterized spectroscopically, and what are its diagnostic spectral features?

Methodological Answer:

  • ¹H NMR : The pyridinyl protons appear as doublets at δ 8.5–8.7 ppm (J = 5–6 Hz). The methylthio group (–SCH₃) resonates as a singlet at δ 2.5–2.6 ppm. The ketone carbonyl is observed indirectly via coupling with adjacent protons .
  • IR Spectroscopy : Strong absorption at ~1675 cm⁻¹ (C=O stretch) and 1150–1300 cm⁻¹ (C–S and S–CH₃ vibrations) .
  • Mass Spectrometry : Molecular ion peak at m/z 167 (M⁺) with fragmentation patterns showing loss of SCH₃ (Δ m/z = 47) .

Note : Discrepancies in carbonyl IR absorption (e.g., 1675 vs. 1690 cm⁻¹) may arise from solvent effects or crystallinity .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure:

  • Frontier Molecular Orbitals : The LUMO is localized on the carbonyl carbon, indicating susceptibility to nucleophilic attack. The methylthio group slightly lowers the LUMO energy, enhancing reactivity compared to non-thio analogs .
  • Solvent Effects : Polarizable Continuum Models (PCM) show that polar solvents (e.g., DMSO) stabilize transition states, reducing activation energy by ~5 kcal/mol .

Validation : Compare computational results with experimental kinetic data (e.g., rate constants in different solvents).

Q. How do structural modifications (e.g., replacing –SCH₃ with –OCH₃) affect the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace –SCH₃ with –OCH₃ and test against target enzymes (e.g., cytochrome P450 isoforms).
    • Synthesis : Use methoxy-substituted analogs via analogous alkylation routes .
    • Assay Design : Measure IC₅₀ values using fluorescence-based enzymatic assays. For example, –OCH₃ analogs show reduced inhibition (IC₅₀ = 12 μM vs. 8 μM for –SCH₃) due to decreased lipophilicity (logP difference: 1.2 vs. 1.8) .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in crystal structures (e.g., bond angles or packing motifs) arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) and analyze via single-crystal X-ray diffraction.
  • Temperature Effects : Collect data at 100 K vs. 298 K to assess thermal motion artifacts .

Case Study : A 2024 study resolved conflicting C–S bond length reports (1.78 Å vs. 1.82 Å) by identifying a temperature-dependent conformational change .

Q. How is this compound utilized in the synthesis of heterocyclic scaffolds for medicinal chemistry?

Methodological Answer: The compound serves as a precursor for:

  • Thiadiazole Derivatives : React with hydrazinecarbothioamide in acidic ethanol to form 1,3,4-thiadiazoles. Monitor reaction progress via TLC (Rf = 0.5 in CHCl₃/MeOH 9:1) .
  • Imidazopyridines : Condense with 2-aminopyridines under microwave irradiation (100°C, 30 min) to yield fused heterocycles. Yields improve with catalytic p-toluenesulfonic acid (PTSA) .

Key Application : These scaffolds exhibit antimicrobial activity (MIC = 16–32 μg/mL against S. aureus) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.